hCA II Inhibition: Sulfamoylcarbamate Class vs. Clinical Standard Acetazolamide
In a standardized esterase assay using 4-nitrophenyl acetate (NPA) as substrate at 348 nm and 25 °C, the six sulfamoylcarbamate derivatives tested (compounds 1, 3, 4, 5, 7, 8) inhibited the cytosolic isoenzyme hCA II with Ki values ranging from 167.51 to 482.00 nM [1]. By contrast, acetazolamide (AZA), the clinical reference carbonic anhydrase inhibitor, exhibited a Ki of 3.70 μM (3700 nM) under identical assay conditions [1]. This represents an 7.7- to 22.1-fold improvement in inhibitory potency for the sulfamoylcarbamate class over AZA. Methyl N-sulfamoylcarbamate, as the structurally simplest member of this series, provides the minimal pharmacophore responsible for this gain.
| Evidence Dimension | hCA II inhibition constant (Ki) |
|---|---|
| Target Compound Data | 167.51–482.00 nM (sulfamoylcarbamate class range) |
| Comparator Or Baseline | Acetazolamide (AZA): Ki = 3.70 μM (3700 nM) |
| Quantified Difference | 7.7- to 22.1-fold lower Ki (higher potency) |
| Conditions | Esterase assay with 4-nitrophenyl acetate (NPA), 348 nm, 25 °C; hCA II purified from human erythrocytes via Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography |
Why This Matters
This potency gap demonstrates that methyl N-sulfamoylcarbamate and its class congeners provide nM-range hCA II inhibition without the heterocyclic bulk of acetazolamide, enabling procurement for isoform-selective probe development where the clinical standard is insufficiently potent.
- [1] Göçer, H.; Akincioğlu, A.; Göksu, S.; Gülçin, İ.; Supuran, C. T. Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. J. Enzyme Inhib. Med. Chem. 2015, 30, 316–320. View Source
